molecular formula C20H23BrClN3OS B2993997 3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215655-41-6

3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2993997
CAS No.: 1215655-41-6
M. Wt: 468.84
InChI Key: JTTFHXFWFUWKAZ-UHFFFAOYSA-N
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Description

3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzothiazole moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe or labeling agent due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

The next step involves the introduction of the dimethylamino group via a nucleophilic substitution reaction. This can be accomplished by reacting the brominated benzothiazole with 3-(dimethylamino)propylamine under basic conditions. Finally, the benzamide moiety is introduced through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and crystallization from suitable solvents are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, thiols, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of azides, thiols, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The benzothiazole moiety is known to intercalate with DNA, while the dimethylamino group can enhance cell permeability and target specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
  • 3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
  • 3-bromo-N-(3-(ethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Uniqueness

3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3OS.ClH/c1-14-8-9-17-18(12-14)26-20(22-17)24(11-5-10-23(2)3)19(25)15-6-4-7-16(21)13-15;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTFHXFWFUWKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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